![molecular formula C20H27FN2O5 B3970466 1-[1-(3-fluorobenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970466.png)
1-[1-(3-fluorobenzoyl)-4-piperidinyl]azepane oxalate
Overview
Description
1-[1-(3-fluorobenzoyl)-4-piperidinyl]azepane oxalate is a chemical compound that has been studied for its potential use in scientific research. It is a member of the azepane class of compounds and has been found to have unique properties that make it useful in a variety of applications. In
Mechanism of Action
The mechanism of action of 1-[1-(3-fluorobenzoyl)-4-piperidinyl]azepane oxalate is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the brain and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on various factors, such as dosage and route of administration. It has been found to have effects on dopamine levels, as well as other neurotransmitter systems, such as the serotonin and norepinephrine systems. It has also been found to have effects on behavior, such as locomotor activity and reward-seeking behavior.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[1-(3-fluorobenzoyl)-4-piperidinyl]azepane oxalate in lab experiments is its specificity for the dopamine system. This makes it useful in the study of dopamine-related disorders, such as Parkinson's disease. However, one of the limitations of using this compound is its potential for abuse and addiction, which can complicate the interpretation of behavioral experiments.
Future Directions
There are several future directions for research on 1-[1-(3-fluorobenzoyl)-4-piperidinyl]azepane oxalate. One direction is to further explore its potential use in the treatment of neurological disorders, such as Parkinson's disease. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to fully understand its mechanism of action and its potential for abuse and addiction.
Scientific Research Applications
1-[1-(3-fluorobenzoyl)-4-piperidinyl]azepane oxalate has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have unique properties that make it useful in the study of neurotransmitter systems, such as the dopamine system. It has also been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease.
properties
IUPAC Name |
[4-(azepan-1-yl)piperidin-1-yl]-(3-fluorophenyl)methanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O.C2H2O4/c19-16-7-5-6-15(14-16)18(22)21-12-8-17(9-13-21)20-10-3-1-2-4-11-20;3-1(4)2(5)6/h5-7,14,17H,1-4,8-13H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEGXCHZJBRYSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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